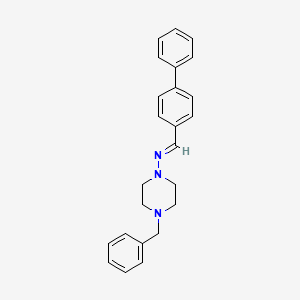

2-(1H-苯并咪唑-2-硫基)-N-(3,4-二氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

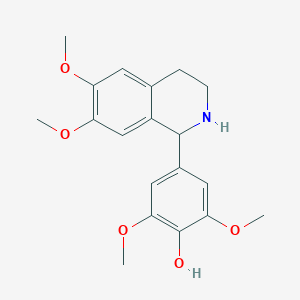

The asymmetric synthesis of novel derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, involves several key steps. A notable approach includes the reduction of o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes, followed by the reaction of amines with 2-chloroacetyl chloride and thiobenzimidazole to yield the target compounds with high yields (Łączkowski, 2013).

Molecular Structure Analysis

The molecular structure of derivatives akin to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide has been elucidated through various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis confirm the structures of synthesized compounds, highlighting the importance of the benzimidazole core and substituent groups in defining their chemical behavior (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Compounds featuring the benzimidazole motif, such as 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, exhibit a variety of chemical reactions due to their rich electron system. These reactions include nucleophilic substitution and the formation of complexes with metals, which are critical for their application in creating more complex molecular architectures. The presence of the benzimidazole group contributes significantly to the chemical stability and reactivity of these molecules (Shibuya et al., 2018).

科学研究应用

腐蚀抑制

苯并咪唑衍生物(包括与2-(1H-苯并咪唑-2-硫基)-N-(3,4-二氟苯基)乙酰胺在结构上相关的化合物)的一个关键应用领域是腐蚀抑制。这些化合物已被证明可在酸性环境中有效抑制碳钢腐蚀,在低浓度下表现出高效率。它们的抑制作用归因于吸附在金属表面上,形成保护层,显着降低腐蚀速率 (Rouifi 等人,2020 年)。

抗菌活性

苯并咪唑衍生物还表现出显着的抗菌活性。值得注意的是,苯并咪唑环上的特定取代基增强了它们对耐药菌株(如耐甲氧西林金黄色葡萄球菌 (MRSA))的效力。这些发现表明基于这种骨架开发新型抗菌剂的潜力 (Chaudhari 等人,2020 年)。

抗氧化性能

在润滑剂领域,某些苯并咪唑衍生物已被合成并作为局部基础油的抗氧化剂进行测试。发现这些化合物可以提高基础油的氧化稳定性,表明它们在工业应用中作为有效抗氧化剂的潜力 (Basta 等人,2017 年)。

属性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXACLSEBHSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)